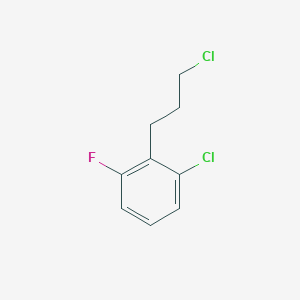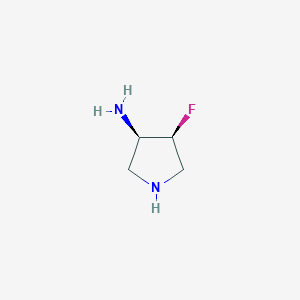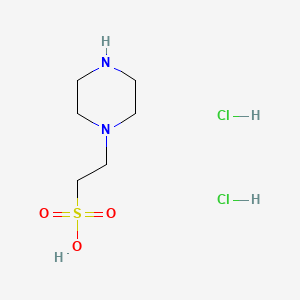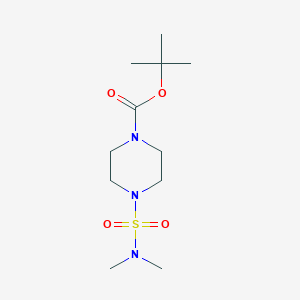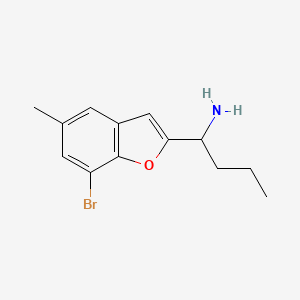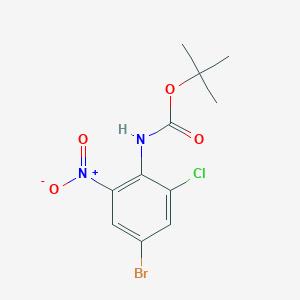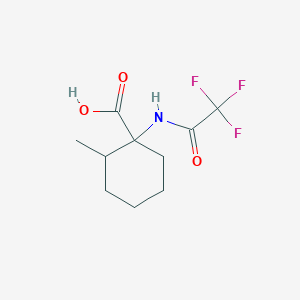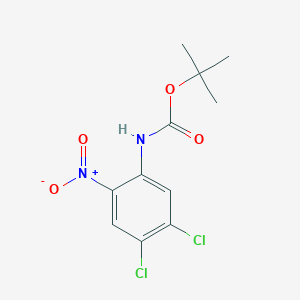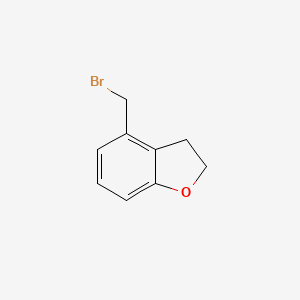![molecular formula C12H13Cl2N3O2 B13492841 tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate: is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a dichlorinated pyrrolopyrimidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through the cyclization of appropriate precursors such as 2,4-dichloropyrimidine and an appropriate pyrrole derivative under acidic or basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the pyrrolopyrimidine core with tert-butyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro positions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The pyrrolopyrimidine core can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Various substituted pyrrolopyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrrolopyrimidine core.
Reduction Products: Reduced forms of the pyrrolopyrimidine core.
Hydrolysis Products: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine:
Anticancer Research: The compound and its derivatives are studied for their potential anticancer activities by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation.
Antimicrobial Research: It is investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry:
Pharmaceuticals: The compound is used in the development of new pharmaceutical agents with improved efficacy and reduced side effects.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors on the cell surface. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Uniqueness: tert-Butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H13Cl2N3O2 |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
tert-butyl 2-(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)acetate |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(13)15-11(14)16-10(7)17/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
RBFZRZXDDYDFKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)

